molecular formula C6H7NO2S B15093155 Methyl 2-(1,3-thiazol-2-yl)acetate

Methyl 2-(1,3-thiazol-2-yl)acetate

Cat. No.: B15093155
M. Wt: 157.19 g/mol
InChI Key: WWLVLGCOTMQMMN-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-thiazol-2-yl)acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1,3-thiazol-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, a continuous flow process can be employed to enhance the yield and purity of the product. This method involves the use of automated reactors and precise control of reaction parameters, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)4-5-7-2-3-10-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLVLGCOTMQMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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